
cmpd101
概要
説明
準備方法
合成経路と反応条件
CMPD101の合成には、コア構造の調製から始まり、目的の選択性と効力を達成するための官能基修飾に至るまで、複数のステップが含まれます。合成経路には、通常、次のステップが含まれます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。主なステップには次のものがあります。
反応条件の最適化: これには、温度、圧力、溶媒の選択などのパラメータを調整して、可能な限り最高の収率を実現することが含まれます。
化学反応の分析
反応の種類
CMPD101は、次のものを含むさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
置換: This compoundは、官能基が他の基に置き換えられてその特性が変更される置換反応を受ける可能性があります.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には次のものがあります。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンやアルキル化剤など.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、異なる官能基を持つ酸化された誘導体の形成につながる可能性があります .
科学研究の応用
This compoundは、次のものを含む幅広い科学研究の応用があります。
化学: this compoundは、さまざまな化学プロセスにおけるGRK2およびGRK3の役割を研究するためのツール化合物として使用されます。
生物学: This compoundは、疼痛管理や依存症の研究において重要なμオピオイド受容体の脱感作と内部移行を調査するために使用されます.
医学: This compoundは、GRK2およびGRK3を阻害する能力により、心不全やその他の心臓血管疾患の治療に潜在的な治療的用途があります.
科学的研究の応用
Biological Function and Mechanism of Action
Cmpd101 is characterized as a potent and selective inhibitor of GRK2 and GRK3, with minimal activity against other kinases at concentrations up to 125 µM. The compound is membrane-permeable, allowing it to effectively penetrate cellular membranes and exert its effects on intracellular signaling pathways. This compound has been shown to:
- Inhibit G-protein coupled receptor (GPCR) desensitization : It plays a crucial role in studying the desensitization processes of receptors such as the μ-opioid receptor (MOPr) and protease-activated receptor 2 (PAR2) .
- Modulate intracellular signaling : By inhibiting GRK2/3, this compound can influence downstream signaling pathways, including those involved in pain modulation and cardiovascular functions .
2.1. Study of Opioid Receptor Desensitization
Research has demonstrated that this compound can significantly impact the desensitization of MOPrs. In studies involving rat and mouse locus coeruleus neurons, this compound was found to inhibit the desensitization induced by various agonists, suggesting its utility in exploring opioid receptor signaling dynamics .
Table 1: Effects of this compound on MOPr Desensitization
Agonist | Effect of this compound |
---|---|
Methionine-enkephalin | Partial inhibition |
DAMGO | Complete inhibition |
Endomorphin-2 | Significant effect |
Morphine | Notable inhibition |
2.2. Cardiovascular Research
The inhibition of GRK2 by this compound has implications for cardiovascular health. Studies indicate that GRK2 plays a role in heart failure mechanisms; thus, this compound may serve as a tool for developing therapeutic strategies targeting GRK2-mediated pathways .
3.1. GRK2/3 Inhibition in Heart Failure Models
In a study investigating heart failure models, researchers utilized this compound to demonstrate that inhibiting GRK2/3 could restore normal signaling pathways disrupted in heart failure conditions. The compound's ability to enhance cardiac function was noted, highlighting its potential as a therapeutic agent .
3.2. Investigating Off-Target Effects
Research also focused on understanding the specificity of this compound regarding off-target effects. A detailed analysis revealed that while this compound primarily targets GRK2/3, it showed some interaction with other kinases at higher concentrations, necessitating careful evaluation in experimental designs .
Conclusion and Future Directions
This compound represents a valuable tool for researchers studying GPCR signaling pathways and their implications in various physiological processes. Its selective inhibition of GRK2/3 opens avenues for further exploration into therapeutic interventions for conditions such as pain management and heart failure.
Future research should focus on:
- Expanding the understanding of GRK-mediated signaling : Investigating additional GPCRs affected by this compound.
- Developing more selective inhibitors : To minimize off-target effects while maximizing therapeutic efficacy.
- Clinical trials : Assessing the safety and efficacy of this compound or similar compounds in clinical settings.
By leveraging the insights gained from studies involving this compound, researchers can contribute to advancing knowledge in pharmacology and therapeutic development.
作用機序
CMPD101は、GRK2およびGRK3を選択的に阻害することでその効果を発揮します。これらのキナーゼは、μオピオイド受容体を含むGタンパク質共役受容体の脱感作と内部移行に重要な役割を果たします。 GRK2およびGRK3を阻害することにより、this compoundはこれらの受容体の脱感作と内部移行を防ぎ、それらのシグナル伝達と治療の可能性を高めます 。 This compoundの分子標的は、GRK2およびGRK3の活性部位であり、そこで結合してキナーゼ活性を阻害します .
類似の化合物との比較
This compoundは、他の類似の化合物と比較して、GRK2およびGRK3に対する高い選択性と効力において独自です。類似の化合物には次のものがあります。
GRK2阻害剤1: GRK2の別の選択的阻害剤ですが、this compoundよりも効力が低いです。
GRK3阻害剤2: GRK3を選択しますが、this compoundと比較してGRK2の選択性は低いです。
ROCK-2阻害剤: ROCK-2を阻害しますが、GRK2およびGRK3の選択性は低いです.
This compoundは、GRK2とGRK3の両方に高い選択性を有するため、科学研究と潜在的な治療的用途において貴重なツールとなっています .
類似化合物との比較
CMPD101 is unique in its high selectivity and potency for GRK2 and GRK3 compared to other similar compounds. Some similar compounds include:
GRK2 Inhibitor 1: Another selective inhibitor of GRK2 but with lower potency compared to this compound.
GRK3 Inhibitor 2: Selective for GRK3 but less selective for GRK2 compared to this compound.
ROCK-2 Inhibitor: Inhibits ROCK-2 but has lower selectivity for GRK2 and GRK3.
This compound stands out due to its high selectivity for both GRK2 and GRK3, making it a valuable tool in scientific research and potential therapeutic applications .
生物活性
CMPD101 (3-[[[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-yl]methyl]amino]-N-[2-(trifluoromethyl)benzyl]benzamide hydrochloride) is a small-molecule inhibitor primarily targeting G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK3. This compound has been extensively studied for its biological activity, particularly in the context of μ-opioid receptor (MOPr) signaling and desensitization.
This compound functions by inhibiting GRK2 and GRK3, which play crucial roles in the phosphorylation and subsequent desensitization of GPCRs. The inhibition of these kinases leads to altered receptor signaling dynamics. For instance, studies have shown that this compound can significantly reduce the desensitization of MOPr when exposed to agonists like methionine-enkephalin and morphine . The compound exhibits a concentration-dependent effect, with an IC50 value reported at approximately 35 nM for GRK2, indicating its potency .
In Vitro Studies
- Inhibition of MOPr Desensitization : this compound was shown to inhibit the desensitization of G protein-activated inwardly rectifying potassium currents in rat and mouse locus coeruleus neurons. This was evidenced by a partial reversal of MOPr desensitization upon treatment with this compound, although complete restoration was not achieved .
- Phosphorylation Effects : In HEK293 cells expressing HA-MOPr, this compound nearly completely inhibited DAMGO-induced MOPr phosphorylation at Ser375, arrestin translocation, and internalization . This suggests that this compound effectively blocks the initial phosphorylation events that lead to receptor internalization.
- Kinase Selectivity : this compound demonstrated high selectivity for GRK2 over other kinases, with minimal inhibition observed for GRK5 and GRK1 at concentrations up to 125 μM . This selectivity is crucial for minimizing off-target effects in pharmacological applications.
In Vivo Studies
In vivo experiments have further validated the biological activity of this compound. For example, in studies involving mice, administration of this compound resulted in significant modulation of opioid receptor signaling pathways, affecting behaviors associated with opioid administration such as conditioned place aversion and reward processing .
Case Study 1: μ-Opioid Receptor Dynamics
A study investigated the role of GRK2/3 in μ-opioid receptor internalization and β-arrestin recruitment using both genetic knockout models and pharmacological inhibition with this compound. Results indicated that the absence of GRK2/3 led to reduced agonist-induced internalization and recruitment of β-arrestin2. The pharmacological effects observed with this compound closely mirrored those seen in GRK knockout cells, reinforcing the specificity of the compound .
Case Study 2: β-Arrestin Recruitment Assays
Another investigation utilized a cell-based platform to assess β-arrestin recruitment across multiple GPCRs while employing this compound as a selective inhibitor. The results demonstrated that this compound effectively inhibited β-arrestin recruitment only in cells expressing GRK2 or GRK3, highlighting its selectivity and potential utility in dissecting GPCR signaling pathways .
Data Tables
特性
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOVEDJTASPCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。